3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile

Purine Nucleoside Phosphorylase Enzyme Inhibition Oncology

This compound offers sub-nanomolar PNP inhibitory activity (Ki 0.042 nM), uniquely suitable for ultra-sensitive enzyme inhibition studies. Its distinct 3-(piperidin-3-yloxy) regiochemistry provides 2.5-fold species selectivity between bovine and human PNP, enabling precise in vitro-in vivo calibration. With low LogP (0.48) and TPSA (70.83 Ų), it serves as an optimal CNS-penetrant scaffold, contrasting with clinical candidates like Forodesine. ≥98% purity ensures reliability as a positive control or reference inhibitor in biochemical assays.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B11897032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=CN=C2C#N
InChIInChI=1S/C10H12N4O/c11-6-9-10(14-5-4-13-9)15-8-2-1-3-12-7-8/h4-5,8,12H,1-3,7H2
InChIKeyZXQPUTLHXJSNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile: A High-Potency Purine Nucleoside Phosphorylase Inhibitor for Medicinal Chemistry Sourcing


3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile (CAS 1250812-36-2) is a heterocyclic small molecule featuring a pyrazine core substituted with a carbonitrile group and a piperidin-3-yloxy moiety . With a molecular formula of C₁₀H₁₂N₄O and a molecular weight of 204.23 g/mol, this compound serves as a versatile scaffold in drug discovery . Notably, it exhibits sub-nanomolar inhibitory activity against purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism, positioning it as a highly potent tool compound for investigating PNP-related pathways in oncology and immunology [1].

Why 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile Cannot Be Substituted by Generic Pyrazine or Piperidine Analogs


The specific ether linkage connecting the piperidine ring to the 3-position of the pyrazine-2-carbonitrile core imparts a unique three-dimensional conformation and electronic distribution that is not replicated by simple pyrazine or piperidine derivatives . Generic substitutions, such as 2-(piperidin-3-yloxy)-pyrazine (MW 215.68) or 3-(1-piperidinyl)pyrazine-2-carbonitrile, lack either the critical carbonitrile group or the precise regiochemistry required for high-affinity PNP binding . Consequently, in vitro assays demonstrate that only the 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile scaffold achieves sub-nanomolar Ki values (0.042 nM against bovine PNP), whereas structurally altered analogs exhibit dramatically reduced or undetectable activity [1].

Quantitative Evidence Guide: 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile vs. PNP Inhibitors


Sub-Nanomolar PNP Inhibition Potency Differentiates from Clinical PNP Inhibitors

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile demonstrates a Ki of 0.042 nM against bovine purine nucleoside phosphorylase (PNP), which is approximately 500-fold more potent than the clinical PNP inhibitor Peldesine (BCX-34, IC50 36 nM human PNP) and comparable to the ultra-potent Forodesine (BCX-1777, Ki 0.023-0.072 nM) [1][2][3]. Against human PNP, the compound exhibits a Ki of 0.104 nM, further confirming its exceptional potency [1].

Purine Nucleoside Phosphorylase Enzyme Inhibition Oncology

Species-Selective PNP Inhibition Profile Offers Tool Compound Advantages

The compound displays a notable species-dependent inhibition profile: Ki = 0.042 nM for bovine PNP vs. Ki = 0.104-0.180 nM for human PNP, representing a 2.5- to 4.3-fold difference [1]. This contrasts with Forodesine, which shows a more uniform potency across species (bovine/human Ki ratio ~0.32), and Peldesine, which exhibits a pronounced species preference (human IC50 36 nM vs. rat IC50 5 nM) [2][3].

PNP Selectivity Species Specificity Assay Development

Optimized Physicochemical Profile for Enhanced Membrane Permeability

3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile possesses a calculated LogP of 0.48 and a topological polar surface area (TPSA) of 70.83 Ų, placing it within optimal ranges for CNS drug-like properties . In contrast, the clinical PNP inhibitor Forodesine exhibits a LogP of -2.02 and a TPSA of 134.26 Ų, which are significantly less favorable for passive membrane diffusion [1]. Peldesine shows intermediate values (LogP ~0.82, TPSA ~100 Ų) but still possesses a higher polar surface area than the target compound [2].

Lipophilicity Polar Surface Area Drug-likeness

High Commercial Purity Grade Reduces Pre-Assay Purification Burden

The compound is commercially available with a purity specification of ≥98%, as verified by HPLC analysis . This exceeds the typical purity grade of 95%+ offered for many structurally related analogs, such as 2-(Piperidin-3-yloxy)-pyrazine hydrochloride, which is commonly supplied at 95% purity .

Compound Purity Quality Control Assay Reproducibility

High-Impact Application Scenarios for 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile Based on Evidence


High-Sensitivity PNP Activity Assays and Biochemical Profiling

Given its sub-nanomolar Ki against PNP, 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is ideally suited for ultra-sensitive enzyme inhibition studies where detecting subtle changes in PNP activity is critical. Its high purity (≥98%) ensures minimal interference from impurities, making it a reliable positive control or reference inhibitor in biochemical assays [1].

Species-Specific Pharmacology and In Vivo Model Selection

The compound's 2.5-fold difference in potency between bovine and human PNP provides a unique tool for researchers to calibrate in vitro-in vivo correlations. This species selectivity can be exploited to identify appropriate animal models for PNP-targeted therapies, guiding the selection between rodent and non-rodent species for efficacy and toxicology studies [1].

Lead Optimization for CNS-Penetrant PNP Inhibitors

With a favorable LogP (0.48) and low TPSA (70.83 Ų), the compound serves as an optimal starting scaffold for medicinal chemists aiming to design PNP inhibitors with enhanced blood-brain barrier permeability. Its physicochemical profile contrasts sharply with existing clinical candidates like Forodesine, offering a distinct chemical space for CNS applications in neurodegenerative or neuro-oncology research [1].

Quote Request

Request a Quote for 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.